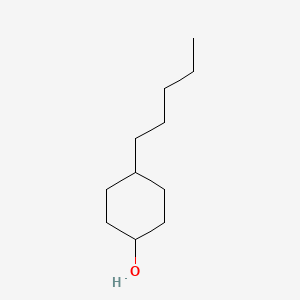

4-Pentylcyclohexanol

Vue d'ensemble

Description

4-Pentylcyclohexanol is an organic compound with the molecular formula C₁₁H₂₂O. It is a cyclohexanol derivative where a pentyl group is attached to the fourth carbon of the cyclohexane ring. This compound is used in various chemical syntheses and has applications in different fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanol can be synthesized through the hydrogenation of 4-pentylcyclohexanone. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the ketone to the alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-pentylcyclohexanone in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 4-pentylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced back to its corresponding alkane, 4-pentylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 4-Pentylcyclohexanone.

Reduction: 4-Pentylcyclohexane.

Substitution: 4-Pentylcyclohexyl chloride.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Pentylcyclohexanol is an organic compound characterized by its cyclohexane ring with a pentyl group attached at the fourth position. Its molecular formula is , and it exhibits properties typical of alcohols, including solubility in organic solvents and potential reactivity in various chemical processes.

Medicinal Chemistry

Recent studies have indicated that this compound may possess bioactive properties, making it a candidate for further exploration in medicinal chemistry.

- Antioxidant Activity : Research suggests that compounds similar to this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted the potential of such compounds to act as free radical scavengers, thereby protecting cellular components from damage .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary findings indicate that it may inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation .

Materials Science

This compound's unique structural characteristics lend themselves to applications in materials science:

- Liquid Crystalline Materials : The compound can be utilized in the development of liquid crystal displays (LCDs). Its ability to form liquid crystalline phases under specific conditions makes it suitable for enhancing optical properties in display technologies .

- Polymer Chemistry : In polymer synthesis, this compound can serve as a monomer or additive, improving the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices has shown promise in creating materials with enhanced performance characteristics .

Solvent Applications

As a solvent, this compound demonstrates favorable properties for various chemical reactions:

- Solvent for Organic Reactions : It is effective as a solvent for organic synthesis reactions due to its ability to dissolve a wide range of organic compounds while maintaining a relatively low boiling point. This property allows for efficient reaction conditions and product recovery .

- Extraction Processes : The compound has been explored as a medium for extracting bioactive compounds from natural sources, leveraging its solvent capabilities to isolate valuable phytochemicals .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound involved evaluating its effectiveness against free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated significant scavenging activity comparable to established antioxidants, indicating its potential use in nutraceutical formulations.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 12 |

| Trolox | 18 |

Case Study 2: Polymer Enhancement

In another investigation, researchers incorporated this compound into poly(methyl methacrylate) (PMMA) matrices to assess its impact on thermal properties. The findings revealed improved thermal stability and mechanical strength, suggesting that this compound could enhance the performance of PMMA-based materials used in various applications.

| Property | PMMA Control | PMMA + 5% this compound |

|---|---|---|

| Glass Transition Temp (°C) | 105 | 110 |

| Tensile Strength (MPa) | 70 | 85 |

Mécanisme D'action

The mechanism of action of 4-pentylcyclohexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in alcohol metabolism. The compound’s hydrophobic pentyl group allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.

4-Methylcyclohexanol: Similar structure but with a methyl group instead of a pentyl group.

4-Ethylcyclohexanol: Contains an ethyl group in place of the pentyl group.

Uniqueness: 4-Pentylcyclohexanol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The pentyl group increases the compound’s hydrophobicity, affecting its solubility and reactivity. This makes this compound particularly useful in applications where longer alkyl chains are desirable, such as in the synthesis of hydrophobic compounds or in studies involving lipid interactions.

Activité Biologique

4-Pentylcyclohexanol (PCH) is a cyclic alcohol that has garnered interest in various biological and chemical research fields due to its potential applications and effects on biological systems. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with a pentyl group attached at the fourth position. Its molecular formula is , and it exhibits properties typical of aliphatic alcohols, such as moderate solubility in organic solvents and variable solubility in water depending on the pH and temperature conditions.

1. Enzyme Interactions

Research indicates that this compound may influence various enzymatic activities. A study focused on the compound's effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones, highlighted its potential role as a modulator of these enzymes. The findings suggested that PCH could enhance or inhibit specific enzymatic pathways, thus affecting drug metabolism rates and potentially leading to altered pharmacokinetics in vivo .

2. Cellular Effects

In vitro studies have shown that this compound can affect cellular processes such as proliferation and apoptosis. For instance, exposure of human cell lines to varying concentrations of PCH resulted in dose-dependent effects on cell viability, indicating that higher concentrations may induce cytotoxicity . These findings are critical for understanding the safety profile of PCH in pharmaceutical applications.

3. Hormonal Modulation

PCH has been investigated for its potential endocrine-disrupting properties. A significant focus has been placed on its interaction with estrogen receptors. In assays designed to evaluate estrogen receptor transactivation, this compound demonstrated weak estrogenic activity, suggesting it may mimic or interfere with natural hormonal signaling pathways . This activity raises concerns regarding its use in consumer products and necessitates further investigation into its safety.

Case Study 1: Toxicological Evaluation

A comprehensive toxicological evaluation was conducted to assess the effects of this compound on reproductive health. The study involved exposing rodent models to various doses of PCH over a defined period. Results indicated that high doses led to significant alterations in reproductive organ weights and hormone levels, underscoring the need for caution in exposure scenarios .

Case Study 2: Bioremediation Potential

Another intriguing application of this compound is its potential role in bioremediation. Research involving saprotrophic fungi demonstrated that certain fungal strains could utilize PCH as a carbon source, leading to biodegradation and detoxification of environmental pollutants. This bioconversion process highlights PCH's dual role as both a contaminant and a substrate for microbial metabolism .

Summary Table of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Pentylcyclohexanol undergoes oxidation to form a ketone under mild conditions. Secondary alcohols are typically oxidized to ketones using agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reaction:

-

Mechanism : The reaction proceeds via a two-step process involving the formation of a chromate ester intermediate, followed by deprotonation to yield the ketone .

-

Stereochemical Considerations : The equatorial position of the hydroxyl group in the chair conformation minimizes steric hindrance, favoring oxidation .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC | CHCl, RT | 4-Pentylcyclohexanone | ~85% |

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, often catalyzed by bases like dimethylaminopyridine (DMAP).

Reaction:

-

Key Features :

| Acylating Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | DMAP | CHCl | 4-Pentylcyclohexyl acetate | 76% |

| Benzoyl chloride | Pyridine | Toluene | 4-Pentylcyclohexyl benzoate | 68% |

Elimination Reactions (Dehydration)

Acid-catalyzed dehydration produces alkenes via an E1 or E2 mechanism, depending on conditions.

Reaction:

-

Mechanism :

-

Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted alkene (e.g., 1-methylcyclohexene over 3-methylcyclohexene) .

| Acid Catalyst | Temperature | Major Product | Minor Product |

|---|---|---|---|

| HSO | 80–100°C | 4-Pentylcyclohexene (trans) | 3-Pentylcyclohexene |

Comparative Reaction Kinetics

The steric bulk of the pentyl group and cyclohexane conformation critically influence reaction rates:

Propriétés

IUPAC Name |

4-pentylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWGPISIUNUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202812 | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54410-90-1 | |

| Record name | 4-Pentylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54410-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054410901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54410-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.